molecular formula C12H13ClF3NO2 B2835340 (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2031242-20-1

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2835340
CAS No.: 2031242-20-1
M. Wt: 295.69
InChI Key: AYVPJYDLIRYJOS-ROLPUNSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phenyl group contributes to binding affinity and specificity, while the pyrrolidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(4-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both a phenyl group and a trifluoromethyl group further distinguishes it from other similar compounds, providing a unique combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)11(10(17)18)7-16-6-9(11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2,(H,17,18);1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPJYDLIRYJOS-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@](CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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